molecular formula C16H15Cl2NO4 B2664300 ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478045-88-4

ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2664300
CAS No.: 478045-88-4
M. Wt: 356.2
InChI Key: AOLWLLVYCTZIKP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound with the molecular formula C16H15Cl2NO4 . It is used in various applications in the field of chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 516.9±50.0 °C and a density of 1.425±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Transformation

Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction promoted by ammonium acetate. This method underscores the versatility in synthesizing fluorinated fused heterocyclic compounds, highlighting the potential for creating related structures to the ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate for diverse applications in organic chemistry and drug design (Wang et al., 2012).

Anticancer Potential

Research into the synthesis of potential anticancer agents led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from compounds including ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. This approach to anticancer drug development shows the relevance of structurally related compounds in creating therapeutic agents targeting cancer cell proliferation and survival, thereby showcasing the potential medicinal applications of this compound and its analogs (Temple et al., 1983).

Environmental and Material Science Applications

The degradation of environmental contaminants using advanced oxidation processes revealed the formation of ethyl acetate extracts from 2,4-dichlorophenol, a process that illustrates the role of similar chemical structures in environmental chemistry. These findings contribute to understanding how structurally related compounds can be involved in wastewater treatment and the detoxification of hazardous substances, indicating a broader application spectrum for compounds like this compound in environmental sciences (Sun & Pignatello, 1993).

Theoretical and Quantum Chemical Studies

DFT and quantum chemical investigations on molecules structurally related to this compound provide insights into their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These studies are crucial for predicting the reactivity, stability, and interactions of these compounds, which could be beneficial for designing new materials and drugs with optimized properties (Bouklah et al., 2012).

Properties

IUPAC Name

ethyl 2-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-2-23-15(21)9-19-6-5-14(20)12(16(19)22)7-10-3-4-11(17)8-13(10)18/h3-6,8,20H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWLLVYCTZIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=C(C1=O)CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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